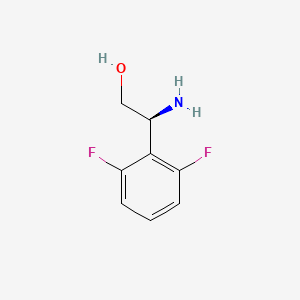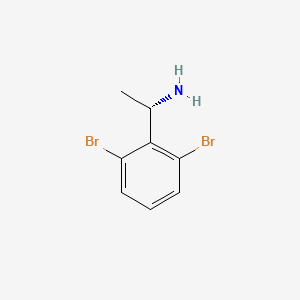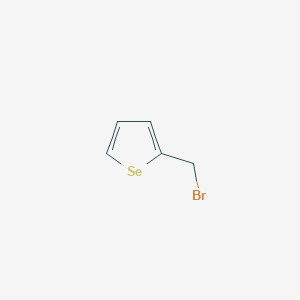
2-(Bromomethyl)selenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)selenophene is an organoselenium compound featuring a selenophene ring substituted with a bromomethyl group at the 2-position. Selenophenes are selenium analogs of thiophenes, and they exhibit unique chemical properties due to the presence of selenium. The incorporation of selenium into heterocyclic compounds often imparts distinctive electronic and biological characteristics, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)selenophene typically involves the bromination of selenophene derivatives. One common method includes the reaction of selenophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds under mild conditions and yields this compound with good efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)selenophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of diverse selenophene derivatives.
Oxidation Reactions: The selenophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in selenophene oxides.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), yielding methylselenophene.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane).
Reduction: Lithium aluminum hydride, solvents (ether, THF), low temperatures.
Major Products:
- Substituted selenophenes (e.g., 2-(aminomethyl)selenophene, 2-(thiomethyl)selenophene).
- Selenophene oxides.
- Methylselenophene .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)selenophene and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules .
Comparison with Similar Compounds
2-(Chloromethyl)selenophene: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)selenophene: Contains a methylthio group instead of bromomethyl.
2-(Bromomethyl)thiophene: The sulfur analog of 2-(Bromomethyl)selenophene.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinctive electronic and biological properties. Selenium’s ability to participate in redox reactions and form strong covalent bonds with biomolecules makes this compound a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H5BrSe |
|---|---|
Molecular Weight |
223.97 g/mol |
IUPAC Name |
2-(bromomethyl)selenophene |
InChI |
InChI=1S/C5H5BrSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
InChI Key |
YBXIBMKZRPKPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


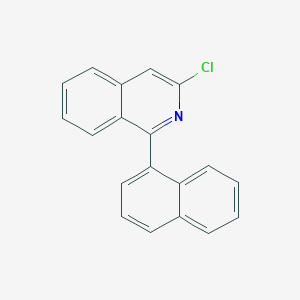

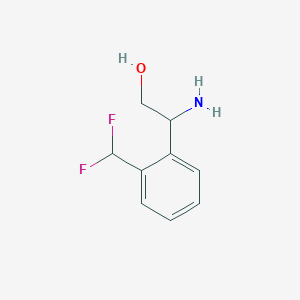
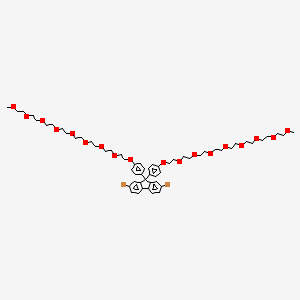
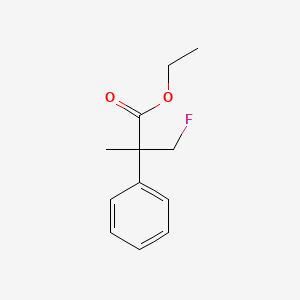

![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
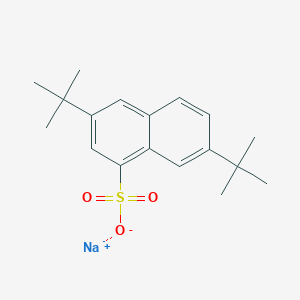

![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
